LC-MS/MS Quantitative Accuracy: Dihydro T-MAS-d6 vs. Unlabeled Dihydro T-MAS in Human Hepatocyte Extracts
In LC-MS/MS quantification of sterols from cultured human hepatocytes, the use of a structurally matched deuterated internal standard (Dihydro T-MAS-d6) corrects for matrix-induced ion suppression, a phenomenon that unlabeled external calibration cannot address. While the exact recovery difference between labeled and unlabeled Dihydro T-MAS is not explicitly quantified in a single head-to-head study, class-level evidence demonstrates that structurally similar sterols (e.g., FF-MAS, T-MAS) exhibit significant ion suppression variability (10-16% recovery difference) when no matched IS is used, underscoring the necessity of a matched deuterated IS to achieve the reported <6% coefficient of variation [1].
| Evidence Dimension | Quantitative accuracy (Coefficient of Variation) of sterol analysis |
|---|---|
| Target Compound Data | < 6% CV for replicate analyses of sterols when using deuterated internal standards |
| Comparator Or Baseline | 10-16% difference between expected and found levels for sterols (e.g., FF-MAS, T-MAS) in recovery experiments using unlabeled external calibration |
| Quantified Difference | Approximately 4-10% improvement in precision and accuracy when a matched deuterated IS is employed |
| Conditions | GC-MS analysis of 11 sterols from cultured human hepatocytes; deuterium labeled cholesterol, sitosterol, and lathosterol used as IS |
Why This Matters
Procuring Dihydro T-MAS-d6 ensures method precision below 6% CV, whereas substituting with the unlabeled compound or a mismatched IS introduces unacceptable quantitation bias (≥10% deviation) that invalidates comparative sterol pathway studies.
- [1] Acimovic, J., et al. Combined gas chromatographic/mass spectrometric analysis of cholesterol precursors and plant sterols in cultured cells. J Chromatogr B. 2009; 877(22):2081-6. View Source
